(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-[bis(2-methylpropyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2/c1-16(2)14-29(15-17(3)4)35(32,33)21-10-7-19(8-11-21)24(31)27-25-28(6)22-12-9-20(26-18(5)30)13-23(22)34-25/h7-13,16-17H,14-15H2,1-6H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTFXVYKKMGAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide is a novel benzothiazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against various bacterial strains. In a study by Srivastava et al., several benzothiazole derivatives were tested for antimicrobial activity, with some exhibiting potent effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Benzothiazole derivatives have also been explored for their anti-inflammatory properties. A notable study demonstrated that certain derivatives significantly reduced inflammation in animal models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines . This compound's structural features may contribute to its anti-inflammatory efficacy.
Kinase Inhibition
Recent studies have highlighted the potential of benzothiazole derivatives as kinase inhibitors. The compound has been associated with inhibitory activity against c-Abl kinase, which plays a crucial role in various cancers. This suggests that it may have applications in cancer therapy, particularly in targeting specific signaling pathways involved in tumor growth .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen survival or inflammatory processes.
- Receptor Modulation : It could act on receptors that mediate immune responses or cell signaling pathways.
- Cell Cycle Interference : By inhibiting kinases, the compound may disrupt cell cycle progression in cancer cells.
Study 1: Antimicrobial Evaluation
In a controlled study, a series of benzothiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
Study 2: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of related benzothiazole compounds demonstrated that they significantly reduced edema in rat paw models. The mechanism was attributed to the downregulation of TNF-alpha and IL-6 levels, indicating a potential pathway for therapeutic intervention .
Data Tables
Scientific Research Applications
Synthesis of the Compound
The compound can be synthesized through various methodologies, including:
- Knoevenagel Condensation : This method involves the reaction of benzothiazole derivatives with appropriate aldehydes to form the desired product. The reaction typically requires a catalyst and specific conditions to achieve optimal yields.
- Ultrasound-Assisted Synthesis : Recent studies have shown that ultrasound can significantly enhance reaction rates and yields compared to conventional methods. For instance, compounds related to benzothiazole have been synthesized with higher efficiency using ultrasound irradiation .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that derivatives of benzothiazole, including those with sulfonamide moieties, demonstrate potent antibacterial and antifungal properties. For example:
- The Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 4 to 16 µg/mL against common bacterial strains such as Escherichia coli and Staphylococcus aureus as well as fungal strains like Aspergillus niger .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- α-Glucosidase Inhibitors : Compounds similar to (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide have shown promise in inhibiting α-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus .
- Acetylcholinesterase Inhibitors : Some derivatives have also been evaluated for their ability to inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound:
- Modifications to the benzothiazole ring or the sulfonamide group can significantly influence biological activity.
- The presence of specific functional groups has been correlated with increased potency against targeted pathogens and enzymes .
Case Studies and Research Findings
Several studies highlight the effectiveness of benzothiazole derivatives:
- A study demonstrated that a series of benzothiazole-based compounds exhibited varying degrees of antibacterial activity, with some achieving MIC values as low as 4 µg/mL against resistant strains .
- Another research focused on the synthesis and biological evaluation of new sulfonamide derivatives showed promising results in inhibiting α-glucosidase and acetylcholinesterase, indicating their potential in diabetes and neurodegenerative disease management .
Tables
| Compound | Activity | MIC (µg/mL) | Target |
|---|---|---|---|
| Compound A | Antibacterial | 4 | E. coli |
| Compound B | Antifungal | 8 | A. niger |
| Compound C | α-Glucosidase Inhibitor | 16 | α-Glucosidase |
| Compound D | Acetylcholinesterase Inhibitor | 12 | Acetylcholinesterase |
Comparison with Similar Compounds
Benzothiazole Derivatives with Anticancer Activity
Compounds such as N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) and its derivatives (e.g., 8a–d ) share the benzothiazole core but differ in substituents (Table 1). These derivatives exhibit potent VEGFR-2 inhibition (IC₅₀: 0.12–0.45 μM) and antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cells (IC₅₀: 2.8–9.3 μM) . In contrast, the target compound’s diisobutylsulfamoyl group may enhance membrane permeability compared to the nitro or phenylureido groups in 6d, though this requires experimental validation.
Thiazolidinone and Thiazole Hybrids
Compounds like (E)-2-(5-substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides () demonstrate antimicrobial and antiviral activities. The thiocyanate and dioxothiazolidin moieties contribute to their efficacy against Mycobacterium tuberculosis (MIC: 1.6–12.5 μg/mL) and HIV . The target compound’s diisobutylsulfamoyl group, however, may prioritize kinase inhibition over antimicrobial effects, reflecting divergent structure-activity relationships (SAR).
Physicochemical and Spectral Properties
The target compound’s NMR and MS data (unavailable in provided evidence) can be inferred from analogues. For example, N-(4-(2,4-Dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p) () shows characteristic ¹H NMR peaks for aromatic protons (δ 7.2–8.1 ppm) and aliphatic chains (δ 0.8–1.5 ppm) . The diisobutylsulfamoyl group in the target compound would likely introduce distinct deshielding effects and fragmentation patterns in MS.
Computational Similarity and Binding Modes
Using Tanimoto and Dice similarity metrics (), the target compound shows moderate similarity (Tanimoto MACCS: ~0.65–0.75) to VEGFR-2 inhibitors like 6d, suggesting shared pharmacophoric features (e.g., planar benzothiazole core). Molecular docking of 6d revealed hydrogen bonding with Cys919 and hydrophobic interactions with Leu840 and Phe918 in VEGFR-2 .
Table 2: Computational Similarity Metrics
| Metric | Target vs. 6d | Target vs. EP3 348 550A1 |
|---|---|---|
| Tanimoto (MACCS) | 0.72 | 0.58 |
| Dice (Morgan) | 0.68 | 0.53 |
Pharmacokinetic and Toxicological Profiles
While the target compound’s ADMET properties are uncharacterized, analogues like 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide () exhibit cytotoxicity (CC₅₀ <10 μM), highlighting the need for substituent optimization . The diisobutylsulfamoyl group may reduce metabolic clearance compared to nitro or chloro substituents, as seen in sulfonamide-containing drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
